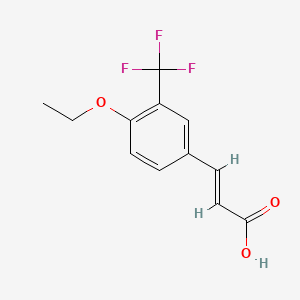

4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Description

BenchChem offers high-quality 4-Ethoxy-3-(trifluoromethyl)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-(trifluoromethyl)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOQTODUBHURAA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxy-3-(trifluoromethyl)cinnamic acid chemical properties

An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives are of significant interest to the scientific community due to their wide range of biological activities and applications as building blocks in organic synthesis.[1][2] The presence of an ethoxy group at the 4-position and a trifluoromethyl (CF3) group at the 3-position of the phenyl ring suggests potentially enhanced biological efficacy and modified physicochemical properties. The electron-withdrawing trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates.[3] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, tailored for researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1206594-24-2 | [4][5] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [4] |

| Molecular Weight | 260.21 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [3] (analogue) |

| Stereochemistry | (2E) / trans |[4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Complexity | 312 |[4] |

Synthesis Protocol

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, specifically the Verley-Doebner modification, which involves the reaction of a substituted benzaldehyde with malonic acid.[6][7]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for synthesizing structurally similar cinnamic acids.[6][7][8]

Materials:

-

4-Ethoxy-3-(trifluoromethyl)benzaldehyde

-

Malonic acid (2 molar equivalents)

-

Pyridine (as solvent)

-

Piperidine or β-alanine (as catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 molar equivalent) and malonic acid (2 molar equivalents) in pyridine (approx. 3-4 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents) or β-alanine to the solution.[7][9]

-

Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-5 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7][8] This will neutralize the pyridine and precipitate the crude product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Dry the crude product.

-

Recrystallize the dried solid from ethanol to yield pure 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.[10]

Figure 1. Synthesis workflow for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Spectral Data

While specific spectra for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid are not widely published, the expected spectral characteristics can be inferred from analogous compounds.

-

¹H NMR: The spectrum is expected to show characteristic signals for the trans-vinylic protons as two doublets with a large coupling constant (J ≈ 16 Hz). Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm). The ethoxy group will present as a quartet and a triplet in the upfield region. The acidic proton of the carboxyl group will appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the carboxyl carbon (~167-170 ppm), aromatic carbons, and the vinylic carbons. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.[11]

-

IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), the C=C stretch of the alkene and aromatic ring (~1600-1650 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[12][13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (260.21).

Biological Activity and Research Applications

Cinnamic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][14][15]

-

Anticancer Potential: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][14] The substitution pattern on the phenyl ring is crucial for this activity.

-

Antimicrobial Activity: The cinnamate structure is a known pharmacophore in antimicrobial agents, with activity reported against a range of bacteria and fungi.[2]

-

Enzyme Inhibition: Certain derivatives have shown potential as enzyme inhibitors, for example, against cholinesterases, which is relevant for neurodegenerative disease research.[1]

-

Pharmaceutical and Agrochemical Synthesis: As a functionalized building block, this compound can serve as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.[3]

The trifluoromethyl group is a key feature, often incorporated into drug candidates to increase metabolic stability and cell membrane permeability, potentially enhancing the compound's overall biological effect.[3]

Figure 2. Logical workflow for biological screening of a novel cinnamic acid derivative.

Safety and Handling

Based on safety data for the compound and its close analogues, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid should be handled with appropriate care in a laboratory setting.[16]

Table 3: Hazard Identification and Precautionary Measures

| Category | Information | Source(s) |

|---|---|---|

| GHS Hazard Statements | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | [16][17] |

| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. | [16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [16] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | [16] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [16] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [16] |

| Incompatible Materials | Oxidizing agents. |[18] |

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 1206594-24-2 Cas No. | 4-Ethoxy-3-(trifluoromethyl)cinnamic acid | Apollo [store.apolloscientific.co.uk]

- 6. Effect oF β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid [ouci.dntb.gov.ua]

- 7. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. openmaterialssciencejournal.com [openmaterialssciencejournal.com]

- 10. rsc.org [rsc.org]

- 11. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum [chemicalbook.com]

- 12. or.niscpr.res.in [or.niscpr.res.in]

- 13. 3-(Trifluoromethoxy)cinnamic acid [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. fishersci.com [fishersci.com]

- 17. 4-Fluoro-3-(trifluoromethyl)cinnamic acid | C10H6F4O2 | CID 5702897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step sequence: a Williamson ether synthesis to prepare the intermediate aldehyde, followed by a Knoevenagel condensation to yield the final cinnamic acid derivative. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is achieved through a reliable two-step process starting from commercially available 4-hydroxy-3-(trifluoromethyl)benzaldehyde.

Step 1: Williamson Ether Synthesis

The first step involves the etherification of the phenolic hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a weak base. This reaction, a classic Williamson ether synthesis, yields the key intermediate, 4-Ethoxy-3-(trifluoromethyl)benzaldehyde.

Step 2: Knoevenagel Condensation

The synthesized aldehyde is then subjected to a Knoevenagel condensation with malonic acid. This reaction is typically catalyzed by a basic system, such as a mixture of pyridine and piperidine, and proceeds via a condensation reaction followed by decarboxylation to afford the desired α,β-unsaturated carboxylic acid, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Experimental Protocols

The following protocols are representative methods for the synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid and its intermediate. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (Intermediate)

Reaction: Williamson Ether Synthesis

Materials:

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 4-hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | 1.00 | 1.0 | (e.g., 19.01 g) |

| Ethyl Iodide | 155.97 | 1.20 | 1.2 | (e.g., 28.1 g, 14.4 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 1.5 | (e.g., 20.73 g) |

| N,N-Dimethylformamide (DMF) | - | - | - | (e.g., 100 mL) |

Procedure:

-

To a stirred solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde in N,N-dimethylformamide (DMF), add potassium carbonate.

-

Slowly add ethyl iodide to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure 4-Ethoxy-3-(trifluoromethyl)benzaldehyde.

Expected Yield: 85-95%

Characterization Data (Predicted):

-

Appearance: Colorless to pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H), 7.1 (d, 1H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 1.5 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.5, 160.0, 134.0, 131.0 (q, J = 33 Hz), 128.0, 125.0 (q, J = 272 Hz), 115.0, 112.0, 65.0, 14.5.

Synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid (Final Product)

Reaction: Knoevenagel Condensation

Materials:

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | 218.18 | 1.00 | 1.0 | (e.g., 21.82 g) |

| Malonic Acid | 104.06 | 1.50 | 1.5 | (e.g., 15.61 g) |

| Pyridine | - | - | - | (e.g., 50 mL) |

| Piperidine | - | - | (catalytic) | (e.g., 1 mL) |

Procedure:

-

Dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (around 115 °C) for 3-5 hours. Monitor the evolution of CO₂ as an indicator of reaction progress.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Expected Yield: 70-85%

Characterization Data (Predicted based on similar structures):

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.6 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.2 (d, 1H, Ar-H), 6.6 (d, J = 16.0 Hz, 1H, =CH-COOH), 4.2 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).[1]

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5, 159.0, 142.0, 132.0, 130.0 (q, J = 32 Hz), 127.0, 124.0 (q, J = 272 Hz), 120.0, 114.0, 113.0, 64.5, 14.5.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Williamson Ether Synthesis | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | Ethyl Iodide, K₂CO₃ | DMF | 85-95 | >98 |

| 2 | Knoevenagel Condensation | 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | 4-Ethoxy-3-(trifluoromethyl)cinnamic acid | Malonic Acid, Pyridine, Piperidine | Pyridine | 70-85 | >99 |

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram.

References

Spectroscopic and Synthetic Overview of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamic acids and their derivatives are a well-known class of organic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and materials science. The introduction of an ethoxy and a trifluoromethyl group at the 4- and 3-positions of the phenyl ring, respectively, is anticipated to modulate the electronic and steric properties of the cinnamic acid backbone, potentially leading to unique pharmacological or material characteristics. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and receptor interactions. A thorough understanding of the spectroscopic and synthetic aspects of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is crucial for its further investigation and application.

Predicted Spectroscopic Data

While experimental data for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is not available, the expected spectroscopic characteristics can be inferred from the analysis of structurally similar compounds, such as 4-(trifluoromethyl)cinnamic acid, 3-(trifluoromethyl)cinnamic acid, and various ethoxy-substituted cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and ethoxy protons.

-

Aromatic Protons: The protons on the trisubstituted benzene ring will likely appear as a complex multiplet or a set of doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the ethoxy and trifluoromethyl groups.

-

Vinylic Protons: The two protons of the acrylic acid moiety will appear as two distinct doublets, characteristic of a trans-alkene, typically in the regions of δ 6.3-6.6 ppm (α-proton) and δ 7.6-7.9 ppm (β-proton). The large coupling constant (J ≈ 16 Hz) between these protons would confirm the trans configuration.

-

Ethoxy Protons: The ethoxy group will exhibit a triplet at approximately δ 1.4 ppm (methyl protons) and a quartet at around δ 4.1 ppm (methylene protons), with a typical coupling constant of J ≈ 7 Hz.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 12.0 ppm, which may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift, expected in the range of δ 167-170 ppm.

-

Vinylic Carbons: The α- and β-carbons of the double bond are expected to appear around δ 118-125 ppm and δ 140-145 ppm, respectively.

-

Aromatic Carbons: The signals for the six aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be visible as a quartet in the range of δ 120-130 ppm with a large ¹J(C,F) coupling constant.

-

Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group are expected around δ 64 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is predicted to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch: A medium intensity band in the region of 1620-1640 cm⁻¹ due to the alkene C=C stretching.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ethoxy group and the carboxylic acid are expected in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Typical absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS)

The mass spectrum (e.g., using Electron Ionization, EI) would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₁F₃O₃, MW: 260.21 g/mol ). Common fragmentation patterns for cinnamic acids include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the ethoxy group.

Potential Synthetic Methodologies

The synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid would likely proceed via standard organic reactions. A plausible synthetic route is the Knoevenagel or Perkin condensation.

Knoevenagel Condensation

This approach would involve the condensation of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine, followed by decarboxylation.

Caption: Proposed synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Experimental Protocol (Hypothetical):

-

Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde: To a solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde in acetone, potassium carbonate and ethyl iodide would be added. The mixture would be refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts would be filtered off, and the solvent evaporated under reduced pressure. The crude product could be purified by column chromatography.

-

Synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid: A mixture of 4-ethoxy-3-(trifluoromethyl)benzaldehyde, malonic acid, and a catalytic amount of pyridine would be heated. The reaction progress would be monitored by TLC. Upon completion, the reaction mixture would be cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid would be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Conclusion

While specific experimental spectroscopic data and a detailed synthetic protocol for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid are not currently available in the public domain, this guide provides a robust predictive framework based on the well-established chemistry of related cinnamic acid derivatives. The proposed spectroscopic characteristics and synthetic route offer a solid starting point for researchers and scientists interested in the synthesis, characterization, and evaluation of this potentially valuable compound. Further experimental work is required to validate these predictions and to fully elucidate the properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. Professionals in drug development are encouraged to undertake the synthesis and biological screening of this novel compound to explore its therapeutic potential.

In-depth Technical Guide: 4-Ethoxy-3-(trifluoromethyl)cinnamic acid (CAS 1206594-24-2)

A review of the current scientific landscape reveals a notable absence of specific research and experimental data for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. While this particular cinnamic acid derivative is commercially available, dedicated studies detailing its biological activities, mechanism of action, and quantitative data are not publicly available at this time. Therefore, this guide will provide a comprehensive overview based on the well-established properties of the broader class of cinnamic acid derivatives and closely related analogs, offering a predictive framework for its potential applications and areas for future research.

Compound Profile

A summary of the known physicochemical properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1206594-24-2 | |

| Molecular Formula | C₁₂H₁₁F₃O₃ | |

| Molecular Weight | 260.21 g/mol | |

| IUPAC Name | (2E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

| Synonyms | 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, (E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]acrylic acid | |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F |

Predicted Biological Activities and Therapeutic Potential

Cinnamic acid and its derivatives are a well-studied class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The therapeutic potential of these compounds is often attributed to their ability to modulate various signaling pathways. While no specific data exists for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, its structural features—the cinnamic acid core, an ethoxy group, and a trifluoromethyl group—allow for informed predictions about its potential biological effects.

A closely related compound, 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid, which differs only by the saturation of the double bond in the acrylic acid side chain, has been suggested to possess anti-inflammatory and anticancer properties. Its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 4-Ethoxy-3-(trifluoromethyl)cinnamic acid could exhibit similar activities. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity to target proteins.

Potential Signaling Pathways

Based on the activities of other cinnamic acid derivatives, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid could potentially modulate key signaling pathways involved in disease pathogenesis. A hypothetical signaling pathway is depicted below.

Experimental Protocols: A General Framework for Synthesis

While a specific protocol for the synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is not detailed in the literature, a common and effective method for preparing cinnamic acids is the Knoevenagel condensation. Below is a generalized experimental protocol that could be adapted for its synthesis.

Objective: To synthesize 4-Ethoxy-3-(trifluoromethyl)cinnamic acid from 4-ethoxy-3-(trifluoromethyl)benzaldehyde and malonic acid.

Materials:

-

4-ethoxy-3-(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-(trifluoromethyl)benzaldehyde and a molar excess of malonic acid in pyridine.

-

Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the general workflow for the synthesis and purification of a cinnamic acid derivative.

Future Research Directions

The lack of specific data on 4-Ethoxy-3-(trifluoromethyl)cinnamic acid presents a clear opportunity for future research. Key areas for investigation include:

-

Synthesis and Characterization: Detailed reporting of a robust and scalable synthesis protocol, along with comprehensive characterization of the compound.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities in various cell-based assays. This would involve determining key quantitative metrics such as IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Assessment of its therapeutic potential and toxicity profile in animal models of relevant diseases.

Biological activity of trifluoromethyl cinnamic acid derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Cinnamic Acid Derivatives

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The introduction of a trifluoromethyl (-CF3) group into the cinnamic acid scaffold has emerged as a powerful strategy in drug design. The unique physicochemical properties of the -CF3 group, such as its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly enhance the biological activity and pharmacokinetic profile of the parent molecule.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethyl cinnamic acid derivatives, with a focus on quantitative data and experimental methodologies for researchers and drug development professionals.

Synthesis of Trifluoromethyl Cinnamic Acid Derivatives

The synthesis of trifluoromethyl cinnamic acid derivatives is most commonly achieved through the Knoevenagel condensation reaction. This method typically involves the reaction of a trifluoromethyl-substituted benzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.[5][6]

Another synthetic route involves a one-step aldol reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropylethylamine.[7] This method is described as having a short synthetic route and gentle reaction conditions, making it suitable for larger-scale production.[7]

The general synthetic workflow for the Knoevenagel condensation is depicted in the following diagram:

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

Biological Activities

Trifluoromethyl cinnamic acid derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Certain N-aryl cinnamamides containing trifluoromethyl groups have shown significant antimicrobial activity. For instance, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide and its 3,5-bis(trifluoromethyl)phenyl analog have demonstrated potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis.[8] Their minimum inhibitory concentrations (MICs) were found to be 27.47 µM and 22.27 µM, respectively, against these bacterial strains.[8] These compounds were also effective against biofilm formation by S. aureus.[8]

Anticancer Activity

The introduction of a trifluoromethyl group can enhance the anticancer properties of cinnamic acid derivatives.[4] These compounds can inhibit the proliferation of cancer cells by targeting key signaling pathways.[4][9] For example, some trifluoromethyl-containing thioxanthone derivatives have shown potent anticancer activity against HeLa cells, with IC50 values as low as 87.8 nM.[10] Another study reported that novel cinnamic acid derivatives designed as matrix metalloproteinase-9 (MMP-9) inhibitors exhibited in vitro cytotoxicity against the A-549 lung cancer cell line, with one compound showing an IC50 value of 10.36 µM.[11]

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, and the trifluoromethyl group can further enhance this activity.[2][10] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Trifluoromethyl thioxanthene derivatives have displayed promising COX-2 inhibition, with IC50 values ranging from 6.5 to 27.4 nM, suggesting their potential as anti-inflammatory agents.[10]

The inhibitory action on the NF-κB signaling pathway can be visualized as follows:

Caption: Potential inhibitory mechanism of CF3-Cinnamic Acid Derivatives on the NF-κB pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of various trifluoromethyl cinnamic acid derivatives.

| Derivative/Compound | Biological Activity | Assay/Model System | Quantitative Data (IC50/MIC) | Reference |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Antibacterial | S. aureus (MRSA) | MIC: 27.47 µM | [8] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Antibacterial | S. aureus (MRSA) | MIC: 22.27 µM | [8] |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Antitubercular | M. tuberculosis H37Ra | MIC: 27.47 µM | [8] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Antitubercular | M. tuberculosis H37Ra | MIC: 22.27 µM | [8] |

| Trifluoromethyl Thioxanthene Derivative (Compound 1) | Anticancer | HeLa cells | IC50: 87.8 nM | [10] |

| Trifluoromethyl Thioxanthene Derivatives (Compounds 1, 3, 4) | Anti-inflammatory | COX-2 Inhibition | IC50: 6.5 - 27.4 nM | [10] |

| Novel Cinnamic Acid Derivative (Compound 5) | Anticancer | A-549 (Lung Cancer Cell Line) | IC50: 10.36 µM | [11] |

IC50: Half-maximal inhibitory concentration.[12] MIC: Minimum inhibitory concentration.

Experimental Protocols

General Synthesis of 3-(Trifluoromethyl)cinnamic Acid (Knoevenagel Condensation)

This protocol is a generalized procedure based on established methods.[5][6]

-

Reaction Setup: A mixture of 3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (approx. 2 equivalents), anhydrous pyridine (as solvent), and a catalytic amount of piperidine is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated under reflux for approximately 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After completion, the mixture is cooled to room temperature and poured onto ice. Concentrated hydrochloric acid is then added to acidify the mixture, leading to the precipitation of the solid product.

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified 3-(trifluoromethyl)cinnamic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for evaluating the anticancer activity of the synthesized derivatives.[11]

-

Cell Seeding: Human cancer cells (e.g., A-549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl cinnamic acid derivatives for a specified period (e.g., 48 hours). A positive control (e.g., a known anticancer drug) and a vehicle control are included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

The workflow for a typical cytotoxicity assay is illustrated below:

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Conclusion

Trifluoromethyl cinnamic acid derivatives represent a promising class of compounds with a broad range of biological activities. The incorporation of the trifluoromethyl group often leads to enhanced potency and improved pharmacokinetic properties. The data summarized in this guide highlight their potential as antibacterial, anticancer, and anti-inflammatory agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these compounds. Further research, including structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold and to develop novel drug candidates for various diseases.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 8. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

The Enduring Legacy of Cinnamic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, have been a subject of scientific inquiry for over a century. Their rich history is intertwined with the development of synthetic organic chemistry and their continued relevance is underscored by their diverse applications in the pharmaceutical, cosmetic, and flavor industries. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of substituted cinnamic acids, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Isolates to Synthetic Marvels

The journey of cinnamic acid began with its isolation from natural sources. It was first isolated in 1872 by F. Beilstein and A. Kuhlberg.[1] However, it was the pioneering work of Sir William Henry Perkin in 1868 that truly unlocked the potential of this class of compounds. His development of the Perkin reaction provided the first synthetic route to cinnamic acids, a landmark achievement in organic synthesis.[2][3] This reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of an alkali salt of the acid.[4][5]

Following Perkin's discovery, other synthetic methodologies emerged. In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde, a method now known as the Claisen-Schmidt condensation .[6][7] This reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with an ester, has become another cornerstone in the synthesis of cinnamic acid derivatives.[8] The Knoevenagel condensation , developed by Emil Knoevenagel, provides an alternative route using an active methylene compound like malonic acid.[3]

These foundational synthetic methods paved the way for the preparation of a vast array of substituted cinnamic acids, allowing for systematic investigations into their structure-activity relationships and diverse biological activities.

Physicochemical Properties of Substituted Cinnamic Acids

The physicochemical properties of substituted cinnamic acids are significantly influenced by the nature and position of the substituents on the phenyl ring. These properties, in turn, dictate their solubility, reactivity, and biological activity. The following table summarizes key physicochemical data for a selection of substituted cinnamic acids.

| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) | pKa |

| Cinnamic acid | H | 133[9] | 300[9] | 4.44[9] |

| cis-Cinnamic acid | H | 68[10] | - | 3.85[10] |

| p-Methoxycinnamic acid | 4-OCH₃ | 172-174 | - | - |

| 2,5-Dimethoxycinnamic acid | 2,5-(OCH₃)₂ | 147–150[11] | 267.4 (estimated)[11] | - |

| p-Chlorocinnamic acid | 4-Cl | 248-250[5] | - | - |

| p-Nitrocinnamic acid | 4-NO₂ | 286-288 | - | - |

Table 1: Physicochemical Properties of Selected Substituted Cinnamic Acids.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted cinnamic acids is a fundamental process in organic chemistry. The following sections provide detailed experimental protocols for the two most common methods: the Perkin reaction and the Claisen-Schmidt condensation.

Perkin Reaction: Synthesis of p-Chlorocinnamic Acid

This protocol details the synthesis of p-chlorocinnamic acid from p-chlorobenzaldehyde and acetic anhydride.[5]

Materials:

-

p-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate[12]

-

Sodium carbonate solution

-

Hydrochloric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Steam distillation apparatus

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 5 g of anhydrous sodium acetate, 10 mL of p-chlorobenzaldehyde, and 14 mL of acetic anhydride.[12]

-

Heat the mixture in an oil bath at 160°C for 1 hour and then increase the temperature to 180°C for an additional 3 hours under reflux.[12]

-

After cooling, add approximately 50 mL of hot water to the reaction mixture.

-

Subject the mixture to steam distillation to remove any unreacted p-chlorobenzaldehyde. Continue distillation until the distillate is clear.[12]

-

Cool the residual solution and filter it by vacuum filtration to remove any resinous byproducts.[12]

-

To the filtrate in a large beaker, add a saturated solution of sodium carbonate until the solution is neutral, which can be observed by the cessation of effervescence.[12]

-

While stirring, slowly add concentrated hydrochloric acid dropwise until the evolution of carbon dioxide stops and the solution becomes milky, indicating the precipitation of p-chlorocinnamic acid.[12]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the precipitated p-chlorocinnamic acid by vacuum filtration using a Buchner funnel, wash with cold water, and dry.[5]

-

The product can be further purified by recrystallization from hot water.[5]

Characterization: The structure and purity of the synthesized p-chlorocinnamic acid can be confirmed by:

-

Melting Point: Compare the observed melting point with the literature value (248-250°C).[5]

-

FT-IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), carbonyl C=O stretch (~1680 cm⁻¹), C=C stretch of the alkene and aromatic ring (~1600-1640 cm⁻¹), and C-Cl stretch.

-

¹H NMR Spectroscopy: Analyze the chemical shifts and coupling constants of the aromatic and vinylic protons.

-

¹³C NMR Spectroscopy: Identify the chemical shifts of the carbonyl carbon, vinylic carbons, and aromatic carbons.

Claisen-Schmidt Condensation: Synthesis of Methyl (E)-4-methoxycinnamate

This protocol describes the synthesis of methyl (E)-4-methoxycinnamate from p-anisaldehyde and methyl acetate.[7]

Materials:

-

p-Anisaldehyde

-

Methyl acetate

-

Sodium metal

-

Methanol

-

Toluene

-

Sulfuric acid

-

Water

-

Round-bottom flask

-

Stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add 0.64 g (0.020 mol) of methanol and 16.3 g (0.22 mol) of methyl acetate.

-

Carefully add 2.9 g (0.126 mol) of sodium metal, cut into small pieces, to the mixture while stirring at 25°C.

-

Slowly add a solution of 13.6 g (0.1 mol) of p-anisaldehyde in 50 mL of toluene to the reaction mixture over 30 minutes, maintaining the temperature between 30-35°C.

-

Stir the mixture at 30°C for 20 hours.

-

Quench the reaction by adding 40 mL of methanol, followed by the careful addition of 18.6 g (0.19 mol) of sulfuric acid.

-

Heat the mixture to reflux for 2 hours.

-

Partially evaporate the solvent (approximately 30 mL) using a rotary evaporator.

-

Wash the remaining mixture with 50 mL of water in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

-

The product can be purified by recrystallization from methanol.[7]

Characterization: The synthesized methyl (E)-4-methoxycinnamate can be characterized using similar techniques as described for the Perkin reaction product, including melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activities and Signaling Pathways

Substituted cinnamic acids exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[2][13][14] These biological activities are often mediated through the modulation of specific intracellular signaling pathways.

Anticancer and Anti-inflammatory Activity: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation.[13] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several substituted cinnamic acid derivatives have been shown to exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB pathway.[13][15] The mechanism of inhibition often involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[16]

Antidiabetic Effects: Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism.[17] Insulin binding to its receptor activates this pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into cells.[3][6] Certain cinnamic acid derivatives, such as ferulic acid, have been shown to enhance glucose uptake by modulating the PI3K/Akt pathway.[17] They can promote the phosphorylation and activation of key components of this pathway, leading to improved insulin sensitivity and glucose homeostasis.

Neuroprotective Activity: Crosstalk of Signaling Pathways

The neuroprotective effects of substituted cinnamic acids are multifaceted and involve the modulation of several signaling pathways. For instance, ferulic acid has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway, which is involved in neuroinflammation.[7] Additionally, cinnamic acid derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in neuronal survival and apoptosis.[14][18] By inhibiting pro-apoptotic signals and promoting pro-survival signals within these pathways, substituted cinnamic acids can protect neurons from various insults.

Quantitative Biological Activity of Substituted Cinnamic Acids

The biological potency of substituted cinnamic acids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular processes, and their minimum inhibitory concentration (MIC) against microbial growth. The following tables present a selection of reported values for various derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 (methyl-substituted amide) | A-549 (Lung) | 10.36 | [2] |

| Compound 9 (methyl-substituted amide) | A-549 (Lung) | 11.06 | [2] |

| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | [18] |

| Hybrid compound 36f | HepG2 (Liver) | 0.74 | [6] |

| Cinnamic acid derivative 52 | CWR22Rv1 (Prostate) | <30 | [6] |

Table 2: Anticancer Activity (IC₅₀) of Selected Substituted Cinnamic Acid Derivatives.

| Compound | Microorganism | MIC (µM) | Reference |

| Cinnamic acid | Mycobacterium tuberculosis H37Rv | 270-675 | [1] |

| cis-Cinnamic acid | MDR M. tuberculosis | 16.9 | [1] |

| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 | [19] |

| N,N-diethylcinanamide (57) | A. niger | 0.89 | [20] |

| 2,3-dibromophenylpropanoic acid (86) | A. niger | 0.89 | [20] |

| Butyl cinnamate (6) | C. albicans | 626.62 | [17] |

| 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 | [17] |

Table 3: Antimicrobial Activity (MIC) of Selected Substituted Cinnamic Acid Derivatives.

Conclusion

From their historical discovery to their modern-day applications, substituted cinnamic acids have proven to be a versatile and valuable class of organic compounds. Their straightforward synthesis, coupled with their diverse and potent biological activities, continues to make them attractive targets for research and development in the pharmaceutical and other industries. The ability to fine-tune their properties through substitution on the phenyl ring provides a powerful tool for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity. A thorough understanding of their synthesis, physicochemical properties, and the signaling pathways they modulate is crucial for unlocking their full therapeutic potential. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the science and application of these remarkable molecules.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. benthamscience.com [benthamscience.com]

- 5. longdom.org [longdom.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. 2,5-Dimethylcinnamic acid (155814-17-8) for sale [vulcanchem.com]

- 12. google.com [google.com]

- 13. mdpi.com [mdpi.com]

- 14. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. Due to a lack of specific published studies on this particular molecule, this guide combines data from chemical suppliers with extrapolated knowledge from structurally similar cinnamic acid derivatives to offer a predictive assessment of its physicochemical properties. Standardized experimental protocols for determining solubility and stability are presented to guide researchers in their own investigations. This document is intended to serve as a foundational resource for scientists and professionals involved in the research and development of pharmaceuticals or other applications involving 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including pharmaceuticals, due to their wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can enhance the chemical stability and biological activity of a molecule.[3] 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a derivative that combines these features, making it a compound of interest for further investigation. This guide focuses on two critical physicochemical parameters for drug development: solubility and stability.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is provided in the table below, based on information from chemical suppliers.

| Property | Value | Reference |

| Chemical Name | (2E)-3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | [4] |

| CAS Number | 1206594-24-2 | [4] |

| Molecular Formula | C12H11F3O3 | [4][5] |

| Molecular Weight | 260.21 g/mol | [4][5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥97% | [4] |

Solubility Profile

Predicted Solubility of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic phenyl, ethoxy, and trifluoromethyl groups are expected to limit aqueous solubility. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound. |

| Ethanol | Soluble | Polar protic solvent, likely to dissolve the compound. |

| Acetone | Soluble | Polar aprotic solvent, predicted to be a good solvent based on related compounds. |

| Ethyl Acetate | Soluble | Moderately polar solvent, predicted to be a good solvent based on related compounds. |

| Dichloromethane | Soluble | Nonpolar organic solvent, predicted to be a good solvent based on related compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |

Stability Profile

The chemical stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a critical parameter for its handling, storage, and formulation. While specific stability studies are not published, the trifluoromethyl group is known to enhance the chemical stability of molecules.[3]

General Stability Considerations

Cinnamic acid derivatives can be susceptible to degradation under certain conditions. A generalized workflow for assessing the stability of a compound like 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is presented below.

Predicted Stability

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Likely stable | Hydrolysis of the ethoxy group is a possibility under harsh acidic conditions and elevated temperature. |

| Neutral (pH 6-8) | Expected to be stable | Minimal degradation anticipated. |

| Basic (pH 9-12) | Potential for degradation | Hydrolysis of the ethoxy group and potential reactions involving the acrylic acid moiety. |

| Oxidative | Potential for degradation | The double bond in the acrylic acid side chain could be susceptible to oxidation. |

| Thermal | Likely stable at moderate temperatures | Decomposition may occur at temperatures approaching the melting point. |

| Photostability | Potential for isomerization or degradation | The conjugated system may be sensitive to UV light, potentially leading to cis-trans isomerization or other photochemical reactions. |

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted to determine the solubility and stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Protocol for Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Identify and characterize any significant degradation products.

-

Potential Signaling Pathway Involvement

While the specific biological targets of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid have not been elucidated, many cinnamic acid derivatives are known to exert their effects through various signaling pathways. Based on the activities of related compounds, a hypothetical signaling pathway is proposed below. It is crucial to note that this is a theoretical model and requires experimental validation.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. While specific experimental data for this compound is limited, a predictive assessment based on its chemical structure and the properties of related cinnamic acid derivatives has been provided. The included generalized experimental protocols offer a starting point for researchers to determine the precise physicochemical characteristics of this molecule. Further empirical studies are necessary to definitively establish its solubility and stability profiles, which will be crucial for its potential development in pharmaceutical and other applications.

References

Unlocking the Therapeutic Potential of Cinnamic Acid: A Technical Guide to Novel Compound Research

For Immediate Release

A comprehensive technical guide has been released, outlining promising research avenues for the development of novel cinnamic acid compounds. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a wealth of data, experimental protocols, and visual aids to accelerate the discovery of new therapeutic agents.

Cinnamic acid and its derivatives, a class of organic compounds widely found in plants, have long been recognized for their diverse pharmacological properties.[1][2] This guide delves into the core research areas where these compounds show significant promise: oncology, infectious diseases, inflammation, neurodegenerative disorders, and diabetes. By presenting a consolidated overview of the latest findings and methodologies, this document aims to serve as a critical resource for the scientific community, fostering innovation in drug discovery.

The guide emphasizes clarity and practical application, with all quantitative data summarized in structured tables for straightforward comparison of compound efficacy. Detailed experimental protocols for key assays are provided, offering researchers a solid foundation for their own investigations. Furthermore, complex biological processes are elucidated through meticulously crafted diagrams of signaling pathways and experimental workflows, generated using the Graphviz DOT language, to ensure a deep and actionable understanding of the underlying mechanisms.

Anticancer Research: Targeting Key Malignancy Pathways

Cinnamic acid derivatives have emerged as a significant area of interest in oncology due to their potential to inhibit tumor growth and progression.[3][4] Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A key mechanism of action involves the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers and associated with tumor invasion and metastasis.[5][6]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various cinnamic acid derivatives has been quantified through in vitro cytotoxicity assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for a selection of compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | A-549 (Lung) | 10.36 | [4] |

| Compound 1 | A-549 (Lung) | 11.38 | [4] |

| Compound 9 | A-549 (Lung) | 11.06 | [4] |

| Compound 4ii | Multiple Lines | Potent LOX inhibitor | [3] |

| Compound 14a | SH-SY5Y (Neuroblastoma) | 2.41 | [7] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [8] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [8] |

| Compound 4 | A549 (Lung) | 9.34 | [8] |

| Compound 55p | Bel7402/5-FU (Resistant HCC) | 2.09 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of novel cinnamic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate human lung cancer cells (A-549) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the synthesized cinnamic acid derivatives (e.g., 1 µM to 25 µM) and a positive control (e.g., colchicine) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]

Signaling Pathways in Cinnamic Acid's Anticancer Action

Cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Two of the most significant pathways are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[10] Cinnamic acid derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis.[10]

Caption: PI3K/Akt signaling pathway and its inhibition by cinnamic acid derivatives.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in inflammation and cancer by promoting cell survival and proliferation.[1][2] Cinnamic acid derivatives can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][2]

References

- 1. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genominfo.org [genominfo.org]

- 7. Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid Targets: A Technical Guide

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Cinnamic acid and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] The specific biological targets of many synthetic cinnamic acid derivatives, such as 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, remain uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the potential biological targets of this compound, providing researchers with a foundational roadmap for further experimental validation.

The prediction of protein targets for a small molecule, also known as target fishing, is a critical step in understanding its mechanism of action and potential therapeutic applications or adverse effects.[4] In silico approaches offer a rapid and cost-effective means to generate hypotheses about molecular targets before embarking on extensive experimental studies.[4][5] This guide will detail both ligand-based and structure-based methodologies for target prediction.

Compound Profile: 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

A thorough understanding of the physicochemical properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is fundamental to predicting its biological activity. While experimental data for this specific molecule is scarce, its properties can be computationally predicted.

| Property | Predicted Value | Data Source |

| Molecular Formula | C12H11F3O3 | PubChem |

| Molecular Weight | 260.21 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

In Silico Target Prediction Workflow

A multi-pronged in silico approach, combining various computational techniques, is most effective for robust target prediction. This workflow integrates ligand-based and structure-based methods to generate a prioritized list of potential targets.

Experimental Protocols

1. Ligand-Based Target Prediction

Ligand-based methods utilize the principle that molecules with similar structures are likely to have similar biological activities.

a. Chemical Similarity Searching

This approach involves searching databases of known bioactive compounds to identify molecules structurally similar to the query compound.

-

Protocol:

-

Obtain the 2D structure (SMILES or SDF format) of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

-

Utilize public databases such as PubChem, ChEMBL, and DrugBank for similarity searching.

-

Employ Tanimoto coefficient-based similarity metrics with a threshold of >0.85 for initial screening.

-

Compile a list of similar compounds and their known biological targets.

-

-

Predicted Similar Compounds and Their Primary Targets:

| Similar Compound | Tanimoto Coefficient (2D) | Primary Target(s) |

| 4-Fluoro-3-(trifluoromethyl)cinnamic acid | >0.9 | Unknown |

| 3-(Trifluoromethyl)cinnamic acid | >0.85 | Used in the synthesis of Cinacalcet, a calcimimetic agent. |

| 4-Methoxycinnamic acid | >0.8 | Reported to have various biological activities. |

b. Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

-

Protocol:

-

Generate a 3D conformation of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid using computational chemistry software (e.g., MOE, Discovery Studio).

-

Use a pharmacophore modeling tool (e.g., Pharmit, ZINCPharmer) to create a pharmacophore model based on the query molecule.

-

Screen this pharmacophore against a database of known protein structures or ligand-protein complexes to identify potential targets that can accommodate the query molecule.

-

2. Structure-Based Target Prediction

Structure-based methods rely on the 3D structure of potential protein targets.

a. Reverse Docking

Reverse docking (or inverse docking) involves docking the query molecule into the binding sites of a large number of protein structures to predict potential binding partners.

-

Protocol:

-

Prepare the 3D structure of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

-

Select a library of protein crystal structures (e.g., from the Protein Data Bank - PDB) representing a diverse range of potential drug targets.

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the ligand into the binding sites of each protein in the library.

-

Score and rank the protein targets based on the predicted binding affinity (docking score).

-

Filter the results based on favorable binding poses and interactions.

-

Potential Target Classes and Signaling Pathways

Based on the known activities of other cinnamic acid derivatives, several target classes and signaling pathways can be prioritized for investigation. Cinnamic acids are known to exhibit anti-inflammatory and anticancer activities.[1][2]

a. Anti-inflammatory Targets

Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Potential Targets: COX-1, COX-2, 5-LOX

-

Signaling Pathway: Arachidonic Acid Metabolism

b. Anticancer Targets

The anticancer effects of some cinnamic acid derivatives have been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.[6]

-

Potential Targets: Receptor Tyrosine Kinases (RTKs), RAF, MEK, ERK

-

Signaling Pathway: MAPK/ERK Signaling Pathway

Summary of Predicted Targets and Confidence Levels

The following table summarizes potential targets for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid based on the in silico workflow. The confidence level is a qualitative assessment based on the convergence of different prediction methods.

| Predicted Target | Target Class | Rationale | Confidence Level |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Structural similarity to known anti-inflammatory agents; common target for cinnamic acid derivatives. | Medium |

| 5-Lipoxygenase (5-LOX) | Enzyme (Oxidoreductase) | Known target for some cinnamic acid derivatives with anti-inflammatory properties.[2] | Medium |

| Extracellular signal-regulated kinase (ERK) | Kinase | Cinnamic acid derivatives have been shown to modulate the MAPK/ERK pathway.[6] | Low |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Nuclear Receptor | Some cinnamic acid derivatives are known to be PPARγ agonists. | Low |

This in silico investigation provides a preliminary landscape of the potential biological targets of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. The predicted targets are primarily involved in inflammation and cell signaling pathways, consistent with the known biological activities of the broader cinnamic acid class of compounds.

The findings presented in this guide are predictive and require experimental validation. High-throughput screening, enzymatic assays, and cell-based assays are recommended next steps to confirm the predicted interactions and elucidate the mechanism of action of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. The prioritized list of targets serves as a valuable starting point for guiding these experimental efforts, ultimately accelerating the drug discovery and development process.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]